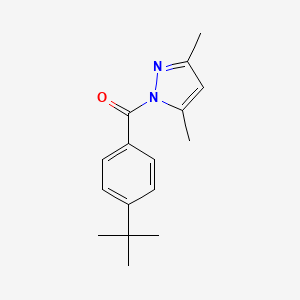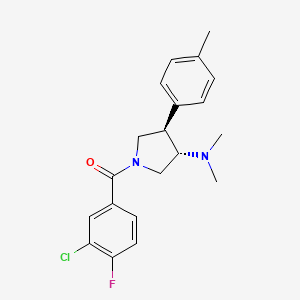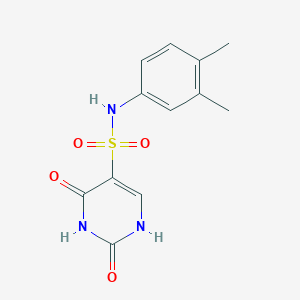
N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves several key steps, including acetylation, esterification, and ester interchange. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange, yielding high product yields and providing insights into the synthesis process of similar compounds (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been thoroughly analyzed using various techniques such as IR and MS spectroscopy. For instance, the study of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide reveals non-planar discrete molecules, highlighting the structural diversity within the acetamide family and providing a foundation for analyzing N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide's structure (Davis & Healy, 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of acetamide derivatives are influenced by their molecular structure. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases the compound's reactivity and potential for producing azo disperse dyes, indicating a wide range of chemical behaviors and reactions that N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide could also exhibit (Qun-feng, 2008).
Physical Properties Analysis
The physical properties of compounds in the acetamide family, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide provide valuable data on these properties, which can be used to infer the physical characteristics of N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide (Davis & Healy, 2010).
科学的研究の応用
Metabolism and Environmental Fate
Research has focused on understanding the metabolism of chloroacetamide herbicides in both human and rat liver microsomes. Studies by Coleman et al. (2000) have shown that these herbicides undergo complex metabolic pathways that could lead to the formation of DNA-reactive compounds. This research highlights the enzymes responsible for the metabolism of these compounds, such as CYP3A4 and CYP2B6, which are crucial for assessing potential human health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Adsorption and Efficacy
The adsorption, mobility, and efficacy of these herbicides in soil and their interaction with environmental factors have been studied to predict their environmental behavior. Research indicates that these properties are influenced by soil composition, including organic matter and clay content. Peter and Weber (1985) found that adsorption is positively correlated with organic matter and clay content, impacting herbicidal activity (Peter & Weber, 1985).
Mechanism of Action and Biodegradation
The mechanism of action and biodegradation pathways of chloroacetamide herbicides are also areas of significant research interest. Studies have investigated how these compounds are broken down in the environment and by microbial action. The work by Wang et al. (2015) on the N-deethoxymethylation of acetochlor by Rhodococcus sp. reveals the enzymatic processes involved in the biodegradation of such compounds, providing insight into potential environmental remediation strategies (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Photodegradation
The photodegradation of metolachlor in water, as studied by Kochany and Maguire (1994), demonstrates the chemical's stability and degradation patterns under sunlight exposure. This research is vital for understanding the persistence of chloroacetamide herbicides in aquatic environments and their potential impact on water quality (Kochany & Maguire, 1994).
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-7-8-13(10-14(11)17)18-16(19)9-12-5-3-4-6-15(12)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSLPISXUOSNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)
![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)
![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)
![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)
![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)
![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)
![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)
![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)